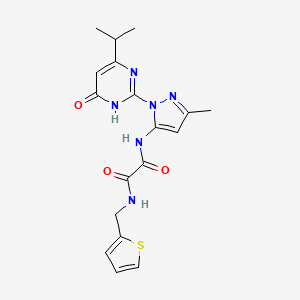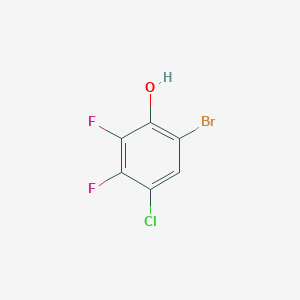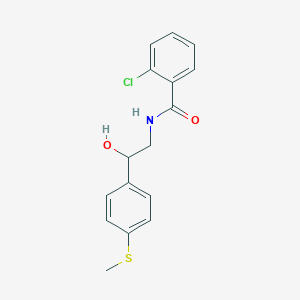
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its molecular formula is C15H14ClNO2S, and it features a benzamide core with substitutions that provide it with distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multiple steps starting from readily available precursors. A common route includes:
Preparation of Intermediate: : Synthesis starts with the preparation of 2-chlorobenzoyl chloride, which can be obtained by reacting 2-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: : This intermediate is then coupled with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under anhydrous conditions to form the desired compound.
Purification: : The resultant product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would focus on optimizing the yield and purity while ensuring safety and cost-effectiveness. This might involve automated systems for precise control of reaction parameters and large-scale purification methods such as distillation and large-volume chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group present in the structure allows for potential oxidation reactions, forming corresponding ketones or aldehydes.
Substitution: : The chloro group can undergo nucleophilic substitution reactions, introducing various substituents.
Reduction: : The aromatic ring and the benzamide moiety can be sites for reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: : Nucleophiles such as amines, thiols, or alcohols can replace the chloro group.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: : Products may include aldehydes or ketones depending on the exact conditions and reagents used.
Substitution: : A wide variety of substituted benzamides can be formed, depending on the nucleophile.
Reduction: : Reduced aromatic compounds and amides can be produced.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Acts as a building block for various chemical reactions.
Biology
Can be used as a model compound in biological assays to study metabolic pathways.
Medicine
Investigated for potential therapeutic uses due to its unique interactions with biological molecules.
Could serve as a lead compound in drug discovery for targeting specific pathways.
Industry
Utilized in the development of new materials and polymers.
Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is primarily dictated by its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, particularly in substitution reactions. Its chloro and hydroxy groups play critical roles in its reactivity and interaction with biological molecules, enabling it to influence enzymatic and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyethyl)benzamide
2-chloro-N-(4-(methylthio)phenyl)benzamide
2-chloro-N-(2-hydroxy-2-phenyl)ethyl)benzamide
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9,15,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGCQICVJIOFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
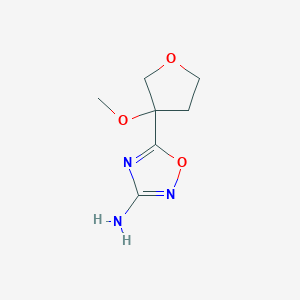
![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)
![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)
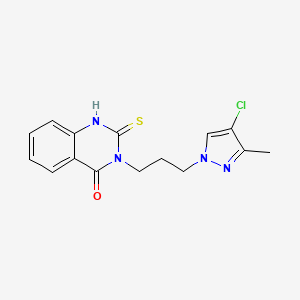
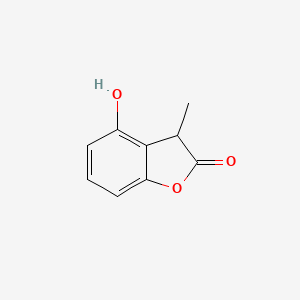
![4-fluoro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2760576.png)
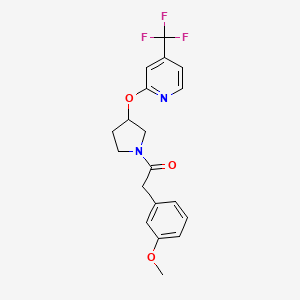
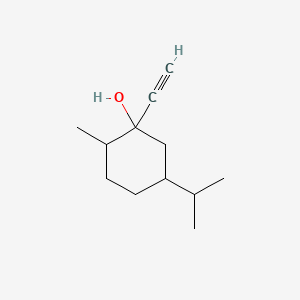
![N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2760581.png)
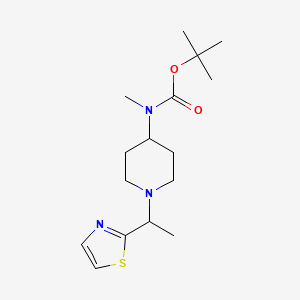
![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)

